2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a naphthalene moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-naphthylamine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrole derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents or Friedel-Crafts acylation conditions can be employed.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalene moiety can engage in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-4-(phenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a phenyl group instead of a naphthalene moiety.
2-Amino-4-(thienyl)-1H-pyrrole-3-carbonitrile: Contains a thiophene ring instead of naphthalene.
Uniqueness: 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can lead to different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9,18H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAUIDSXJHFQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CNC(=C3C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377074 |
Source
|
Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338400-97-8 |
Source
|
Record name | 2-Amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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